molecular formula C8H7FN4 B11910709 6-Fluoroquinoxaline-2,3-diamine CAS No. 52312-41-1

6-Fluoroquinoxaline-2,3-diamine

Cat. No.: B11910709
CAS No.: 52312-41-1
M. Wt: 178.17 g/mol
InChI Key: XJAGHSWVTWHCFK-UHFFFAOYSA-N
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Description

6-Fluoroquinoxaline-2,3-diamine is a fluorinated quinoxaline derivative characterized by a quinoxaline core substituted with a fluorine atom at the 6-position and amine groups at the 2- and 3-positions. The fluorine atom at position 6 likely enhances metabolic stability and modulates electronic properties, while the diamine groups contribute to hydrogen bonding and coordination with biological targets .

Properties

CAS No.

52312-41-1

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

6-fluoroquinoxaline-2,3-diamine

InChI

InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

XJAGHSWVTWHCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-diamine typically involves the reaction of 2,3-dichloroquinoxaline with fluorine-containing reagents One common method includes the reaction of 2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions

Industrial Production Methods: Industrial production of 6-Fluoroquinoxaline-2,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit antiviral properties. Specifically, compounds related to 6-fluoroquinoxaline-2,3-diamine have shown efficacy against viruses such as HSV-1 and cytomegalovirus. The mechanism involves inhibiting viral replication by interfering with DNA synthesis in infected cells .

Antitumor Properties

6-Fluoroquinoxaline-2,3-diamine has been evaluated for its antitumor activity, particularly against breast cancer cell lines (MCF7 and MDA-MB-231). Studies demonstrate that derivatives containing the diamine moiety exhibit significant cytotoxicity under both normoxic and hypoxic conditions. The most notable compounds showed IC50_{50} values ranging from 0.1 to 7.6 μM, indicating a strong potential for development as cancer therapeutics .

Enzyme Inhibition

The compound is also studied for its potential as an inhibitor of d-amino acid oxidase (DAAO), which plays a crucial role in various neurological disorders. By binding to the active site of DAAO, 6-fluoroquinoxaline-2,3-diamine can modulate biological pathways related to pain management and neuroprotection.

Diabetes Management

Recent investigations highlight the role of quinoxaline derivatives in diabetes treatment. Compounds have been shown to reduce blood glucose levels in diabetic models. Transition metal complexes of quinoxaline derivatives have demonstrated promise in improving glycemic control .

Cardiovascular Health

Research into atherosclerosis indicates that quinoxaline derivatives can inhibit the proliferation of vascular smooth muscle cells, thereby potentially reducing the risk of cardiovascular diseases. This effect is attributed to their ability to modulate cellular signaling pathways involved in vascular health .

Data Tables

Application Activity IC50 Values References
AntiviralInhibition of HSV-1 replicationVaries by compound
AntitumorCytotoxicity against breast cancer cell lines0.1 - 7.6 μM
Enzyme InhibitionD-amino acid oxidase inhibitionNot specified
Diabetes ManagementReduction in blood glucose levelsSignificant reduction
Cardiovascular HealthInhibition of vascular smooth muscle cell growthNot specified

Case Studies

  • Antiviral Efficacy : A study conducted on various quinoxaline derivatives revealed that specific structural modifications enhanced antiviral activity against HSV-1 and cytomegalovirus. The research utilized tissue culture assays to determine effective concentrations .
  • Antitumor Activity : A comparative analysis of 6-fluoroquinoxaline-2,3-diamine derivatives demonstrated significant differences in cytotoxic profiles between normoxic and hypoxic conditions, underscoring the importance of environmental factors on drug efficacy .
  • Diabetes Treatment : In a preclinical study involving diabetic Wistar rats, quinoxaline derivatives were shown to significantly lower blood glucose levels compared to control groups, suggesting their potential as therapeutic agents for managing diabetes .

Mechanism of Action

The mechanism of action of 6-Fluoroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For instance, as a potential d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various biological pathways, making it a valuable tool in the study of neurological disorders and pain management .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent effects are summarized below:

Compound Name Substituents Molecular Weight Key Properties/Effects Biological Activity References
6-Fluoroquinoxaline-2,3-diamine -F (C6), -NH₂ (C2, C3) ~180.14* Electron-withdrawing F enhances reactivity Potential anticancer/antiviral
2,3-Dimethyl-6-quinoxalinamine -CH₃ (C2, C3), -NH₂ (C6) 173.22 Electron-donating CH₃ increases lipophilicity Antimicrobial
5,6-Quinoxalinediamine, 2,3-dimethyl -CH₃ (C2, C3), -NH₂ (C5, C6) 188.23 Dual NH₂ groups enhance hydrogen bonding Not explicitly reported
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine -Cl (C6), aryl substituent N/A Chlorine improves membrane permeability Antibacterial

*Estimated based on 6-Fluoroquinoxaline-2,3(1H,4H)-dione (MW 180.14) .

Key Observations:

  • Fluorine vs. Chlorine: The 6-fluoro substituent (smaller size, high electronegativity) may improve metabolic stability compared to bulkier halogens like chlorine, as seen in chloro-quinoxaline derivatives .
  • Diamine Positioning: 2,3-Diamine substitution (as in the target compound) contrasts with 5,6-diamine analogs (e.g., 5,6-Quinoxalinediamine, 2,3-dimethyl), where NH₂ groups at C5 and C6 may alter binding interactions with biological targets .
  • Methyl vs.

Physicochemical Properties

  • Solubility and Stability: The diamine groups in 6-fluoroquinoxaline-2,3-diamine likely improve water solubility compared to methyl- or chloro-substituted analogs (e.g., 2,3-Dimethyl-6-quinoxalinamine). However, fluorine’s electron-withdrawing effect may reduce basicity of the NH₂ groups .
  • Thermal Stability: Methyl-substituted analogs (e.g., 2,3-Dimethyl-6-quinoxalinamine) exhibit higher thermal stability (density 1.195 g/cm³) due to increased molecular rigidity, whereas fluoro derivatives may have lower melting points .

Biological Activity

6-Fluoroquinoxaline-2,3-diamine is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of 6-fluoroquinoxaline-2,3-diamine, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various biological targets.

Synthesis and Structural Characteristics

6-Fluoroquinoxaline-2,3-diamine can be synthesized through various methods, including multi-step reactions involving halogenation and nucleophilic substitution. The presence of the fluorine atom at the 6-position plays a crucial role in enhancing the compound's lipophilicity and biological activity.

Table 1: Key Structural Features and Their Impact on Activity

CompoundPosition of SubstitutionActivity Profile
6-Fluoroquinoxaline-2,3-diamine6Increased lipophilicity and potency against bacterial strains
6-Chloroquinoxaline-2,3-diamine6Lower cytotoxicity compared to fluorinated analogs
Unsubstituted quinoxaline-Significantly reduced activity

Antimicrobial Properties

Research indicates that 6-fluoroquinoxaline-2,3-diamine exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves inhibiting bacterial collagenases, which are essential for bacterial virulence and biofilm formation .

Case Study: Efficacy Against Bacterial Strains
A study evaluated the antimicrobial efficacy of 6-fluoroquinoxaline-2,3-diamine against a panel of resistant bacterial strains. The results showed:

  • MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 4 μg/mL , indicating potent activity.
  • Enhanced effectiveness under hypoxic conditions, which is critical for targeting bacteria in biofilms .

Anticancer Activity

The compound also shows promising anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF7 and MDA-MB-231). The findings suggest that:

  • IC50 values ranged from 0.1 to 7.6 μM , with higher potency observed under hypoxic conditions.
  • Structural modifications significantly influence its cytotoxicity; for instance, replacing fluorine with chlorine resulted in decreased activity .

Table 2: Cytotoxicity Profiles of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Hypoxia Selectivity
6-Fluoroquinoxaline-2,3-diamineMCF70.5High
7-Amino-6-chloroquinoxalineMDA-MB-2315.0Moderate
Unsubstituted quinoxalineVarious>10Low

Structure-Activity Relationships (SAR)

The biological activity of quinoxaline derivatives is closely linked to their structural features. Studies have shown that:

  • Electron-withdrawing groups (like fluorine) at the 6-position enhance potency.
  • Lipophilicity plays a critical role in cellular uptake and bioavailability.
  • The diamino moiety at position 2 and 3 contributes significantly to the overall activity profile .

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